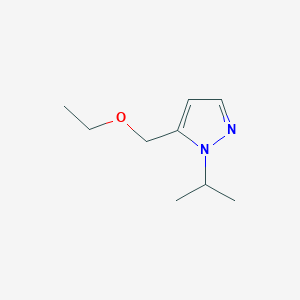

5-(ethoxymethyl)-1-isopropyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(ethoxymethyl)-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-4-12-7-9-5-6-10-11(9)8(2)3/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOKPCDQLVTHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=NN1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of Pyrazole Derivatives

Fundamental Reactivity Patterns of the Pyrazole (B372694) Nucleus

The pyrazole nucleus is considered an electron-rich heterocyclic system. nih.gov The presence of the two nitrogen atoms, however, leads to an uneven distribution of electron density on the carbon atoms of the ring. quora.comimperial.ac.uk This distribution is a key factor in determining the sites of electrophilic and nucleophilic attack.

The pyrazole ring demonstrates distinct preferences for substitution reactions, dictated by the electron density at each position. The C4 position is electron-rich, making it the primary site for electrophilic aromatic substitution. quora.compharmaguideline.comscribd.com Conversely, the C3 and C5 positions are electron-deficient due to their proximity to the electronegative nitrogen atoms, rendering them susceptible to nucleophilic attack. nih.govresearchgate.netresearchgate.net

Electrophilic Substitution: Electrophilic attack on the pyrazole ring predominantly occurs at the C4 position. researchgate.netrrbdavc.org This is because the intermediates formed by attack at C3 or C5 are highly unstable. rrbdavc.org Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. scribd.comglobalresearchonline.net For instance, nitration of pyrazole with a mixture of nitric acid and sulfuric acid yields 4-nitropyrazole. scribd.com Similarly, sulfonation with fuming sulfuric acid produces pyrazole-4-sulfonic acid. globalresearchonline.net The N2 atom, being basic with a lone pair of electrons, can also react with electrophiles. pharmaguideline.comresearchgate.net Deprotonation of the N1 position by a strong base generates a pyrazole anion, which significantly increases its reactivity towards electrophiles. researchgate.net

| Reaction | Reagents | Electrophile | Position of Substitution | Product |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Halogenation (Bromination) | Br₂ | Br⁺ | C4 | 4-Bromopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C4 | Pyrazole-4-carbaldehyde |

Nucleophilic Substitution: While less common than electrophilic substitution on the ring carbons, nucleophilic substitution can occur on pyrazole derivatives, particularly on N-nitropyrazoles. acs.org The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, the presence of strong electron-withdrawing groups or conversion into a pyrazolium (B1228807) cation can facilitate such reactions. globalresearchonline.net Nucleophilic substitution is more readily observed at the C3 and C5 positions when a suitable leaving group is present. encyclopedia.pub Nucleophilic substitution of hydrogen is rare but has been observed in specific cases, such as cine- and tele-substitution reactions. acs.org

Radical mechanisms play a significant role in both the synthesis and functionalization of pyrazole rings. The formation of pyrazoles through copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is initiated by the formation of a hydrazonyl radical. organic-chemistry.org This radical intermediate then undergoes cyclization to form the pyrazole ring. organic-chemistry.org

Functionalization of the pyrazole core can also proceed via radical pathways. For example, the reaction of vinylpyrazoles with thiols can occur through a free-radical mechanism, leading to the formation of α- and β-addition products. nih.gov The specific outcome of these radical additions depends on the reaction conditions and whether the addition follows the Markovnikov rule. nih.gov

Regioselectivity and Stereoselectivity in Pyrazole Functionalization

The synthesis of substituted pyrazoles often presents challenges in controlling regioselectivity, especially when using unsymmetrical starting materials. acs.orgmdpi.com For instance, the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of two regioisomeric pyrazoles. acs.org

Regioselectivity: The regiochemical outcome of pyrazole synthesis is influenced by several factors, including the nature of the substituents, the solvent, and the catalyst used. It has been demonstrated that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as solvents can dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org Similarly, various catalytic systems, including copper and iron, have been developed to achieve high regioselectivity in the synthesis of polysubstituted pyrazoles. organic-chemistry.orgacs.org Base-mediated [3+2] cycloaddition reactions have also been employed to afford pyrazoles with high regioselectivity. acs.org The step that often determines the regioselectivity is a pharmaguideline.comglobalresearchonline.net-sigmatropic rearrangement following an initial cycloaddition. uniovi.es

Stereoselectivity: When a chiral center is present in a substituent on the pyrazole ring or is created during a reaction, controlling the stereochemistry becomes crucial. Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries, such as tert-butanesulfinamide. nih.gov Organocatalytic domino reactions have been developed for the highly stereoselective synthesis of complex structures like spiropyrazolones, which can contain multiple contiguous stereocenters. rwth-aachen.de These reactions often proceed with excellent enantioselectivities and diastereoselectivities. rwth-aachen.de

Intramolecular Rearrangements and Tautomerism in Pyrazole Systems

Pyrazole systems are known for their dynamic behavior, which includes intramolecular rearrangements and tautomerism. These phenomena can significantly influence their reactivity and structural properties. nih.gov

Intramolecular Rearrangements: Pyrazole derivatives can undergo various intramolecular rearrangements, including sigmatropic shifts. nih.govnih.gov For example, fused pyrazoles formed via intramolecular 1,3-dipolar cycloadditions can undergo a subsequent thermal [1s, 5s] sigmatropic shift, resulting in a ring contraction to form spirocyclic pyrazoles. nih.govnih.gov The regioselectivity of certain pyrazole syntheses is determined by a pharmaguideline.comglobalresearchonline.net-sigmatropic rearrangement step. uniovi.es Another type of rearrangement involves pyrazole nitrenes, which can lead to complex transformations and the formation of rearranged products. mdpi.compreprints.org

Tautomerism: The most common form of tautomerism in N-unsubstituted pyrazoles is annular prototropic tautomerism, where a proton can reside on either of the two ring nitrogen atoms. nih.govbeilstein-journals.org This results in a dynamic equilibrium between two tautomeric forms. nih.gov For a symmetrically substituted pyrazole, these two forms are identical. However, for asymmetrically substituted pyrazoles, two different tautomers can exist, and one form may be more stable than the other. fu-berlin.de The position of this equilibrium is influenced by the nature of the substituents, the solvent, and the physical state (solid, liquid, or gas). beilstein-journals.orgfu-berlin.de In solution, 3(5)-phenylpyrazoles exist as mixtures that are rich in the 3-phenyl tautomer, which is also the form present in the solid state. fu-berlin.de Pyrazolone derivatives exhibit a more complex tautomerism, existing in equilibrium between keto (CH), enol (OH), and zwitterionic (NH) forms. rwth-aachen.denih.gov

Spectroscopic and Advanced Analytical Characterization of Pyrazole Derivatives

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental composition, and obtain structural information from its fragmentation patterns. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.net This method is invaluable for the analysis of reaction mixtures and the assessment of final product purity.

For the analysis of 5-(ethoxymethyl)-1-isopropyl-1H-pyrazole, an LC/MS method would first separate the target compound from any unreacted starting materials, byproducts, or impurities based on their differential partitioning between a stationary and a mobile phase. researchgate.net The eluent from the LC column is then directed into the mass spectrometer. The mass spectrometer provides the molecular weight of the eluting compounds, confirming the presence of the desired product (with an expected [M+H]⁺ ion at m/z 183.27 for C₉H₁₆N₂O) and identifying the molecular weights of any impurities. This technique is particularly useful for distinguishing between isomers that may have identical mass spectra but different retention times on the LC column. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). rsc.org This precision allows for the determination of the exact elemental composition of a molecule from its measured mass.

For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₆N₂O. The theoretical exact mass of the protonated molecule ([M+H]⁺) is 183.1285. An experimental HRMS measurement that matches this value to within a very small error margin (e.g., ± 5 ppm) provides unambiguous confirmation of the elemental formula, distinguishing it from any other combination of atoms that might have the same nominal mass. nih.govnih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for pyrazoles often involve the loss of N₂ or cleavage of the substituents. researchgate.net For the target molecule, expected fragmentation could include the loss of the isopropyl group, the ethoxy group, or the entire ethoxymethyl side chain.

| Ion | Formula | Theoretical m/z | Description |

| [M+H]⁺ | [C₉H₁₇N₂O]⁺ | 183.1285 | Molecular Ion |

| [M-C₃H₇]⁺ | [C₆H₉N₂O]⁺ | 125.0710 | Loss of isopropyl group |

| [M-CH₂OCH₂CH₃]⁺ | [C₆H₁₀N₂]⁺ | 110.0844 | Loss of ethoxymethyl group |

| [C₃H₇]⁺ | [C₃H₇]⁺ | 43.0542 | Isopropyl cation |

This is an interactive data table. Users can sort and filter the data as needed.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of pyrazole (B372694) derivatives. acs.orgnih.gov In positive ion mode, the molecule is typically protonated to form the [M+H]⁺ ion. For this compound, with a molecular formula of C9H16N2O, the expected monoisotopic mass is 168.1263 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, typically within a few parts per million (ppm). acs.org

Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated molecule to elicit structurally informative fragmentation patterns. The fragmentation of the pyrazole ring and its substituents can help confirm the compound's structure. nih.govnih.gov Common fragmentation pathways for substituted pyrazoles may involve cleavage of the N-N bond, loss of the isopropyl group, or cleavage of the ethoxymethyl side chain. nih.govresearchgate.net

Table 1: Representative ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 169.1335 | 169.1332 | Protonated molecule |

| [M+Na]⁺ | 191.1155 | 191.1151 | Sodium adduct |

| [2M+H]⁺ | 337.2601 | 337.2598 | Protonated dimer |

Note: The data in this table is hypothetical and serves as a representative example for illustrative purposes.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of pyrazole derivatives from reaction mixtures and for the assessment of their purity. mdpi.commdpi.comeurasianjournals.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile pyrazole compounds. researchgate.netacs.orgijcpa.in Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed. researchgate.netup.ac.za The addition of modifiers such as formic acid or trifluoroacetic acid can improve peak shape and resolution.

The retention time (tR) is a characteristic property of the compound under specific chromatographic conditions. Purity is assessed by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and isomers. acs.orgnih.gov

Table 2: Example HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected tR | ~8.5 min |

Note: The data in this table is hypothetical and serves as a representative example for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

For volatile pyrazole derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separation and identification. researchgate.netmdpi.comresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak, allowing for identification.

The fragmentation patterns observed in the mass spectrum, resulting from electron ionization (EI), are often highly specific and can be used to identify the compound by comparison with spectral libraries or through manual interpretation. researchgate.net GC-MS is particularly useful for analyzing reaction mixtures to identify products, byproducts, and unreacted starting materials. researchgate.net

Flash Chromatography for Purification

Flash chromatography is a widely used technique for the preparative purification of synthesized pyrazole derivatives. amazonaws.comjasco.hunih.gov This method utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate the components of a mixture based on their polarity. amazonaws.com The choice of solvent system, often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate, is optimized using thin-layer chromatography (TLC). jasco.hu The progress of the separation is monitored by collecting fractions and analyzing them by TLC or HPLC to isolate the pure compound. amazonaws.com

Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Binding Affinity Studies)

UV-Visible (UV-Vis) spectroscopy can be employed to study the electronic transitions within pyrazole derivatives and to investigate their interactions with other molecules, such as metal ions. nih.govresearchgate.netmocedes.org The pyrazole ring system exhibits characteristic absorption bands in the UV region. Changes in the position (λmax) and intensity of these bands upon interaction with a binding partner can provide information about the formation of complexes and their stoichiometry. researchgate.netmocedes.org

For instance, the binding of a pyrazole derivative to a metal ion can be monitored by titrating a solution of the compound with the metal ion and recording the changes in the UV-Vis spectrum. researchgate.net These changes can then be used to determine the binding affinity (Ka) and the stoichiometry of the complex. mocedes.org

Computational Chemistry and Theoretical Modeling of 5 Ethoxymethyl 1 Isopropyl 1h Pyrazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic structure and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, orbital energies, and other electronic properties.

For pyrazole (B372694) derivatives, DFT has been successfully used to optimize molecular geometry, calculate vibrational frequencies, and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity. researchgate.net Theoretical calculations for a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using the B3LYP/6-31G(d) level of theory, revealed a significant HOMO-LUMO gap, indicating high electronic stability. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are key for predicting intermolecular interactions. nih.gov These quantum chemical descriptors provide a robust framework for understanding the intrinsic properties of pyrazole-based compounds and predicting their behavior in chemical reactions.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.0 eV | Indicates electronic stability and chemical reactivity. researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on a static, optimized geometry, molecules are dynamic entities that exhibit a range of conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and stability.

For 5-(ethoxymethyl)-1-isopropyl-1H-pyrazole, MD simulations would be crucial for understanding the rotational freedom of the isopropyl and ethoxymethyl substituents. These simulations can reveal the most stable conformations (local energy minima) and the energy barriers required for transitioning between them. researchgate.net Conformational analysis of similar heterocyclic structures, such as 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane, has been performed using DFT to identify preferred spatial arrangements of substituents, which can significantly impact the molecule's ability to interact with biological targets. researchgate.netresearchgate.net

MD simulations can also explore the stability of a molecule's interactions with other molecules, such as a protein target or solvent. researchgate.net By simulating the system over nanoseconds, researchers can observe how the ligand adapts its conformation within a binding site and assess the stability of key interactions like hydrogen bonds. researchgate.net The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used in MD studies to quantify the stability of the molecule and its target over the course of the simulation. researchgate.net

In Silico Studies of Molecular Interactions (e.g., Ligand-Target Binding)

Understanding how a molecule interacts with biological targets is a cornerstone of drug discovery. In silico techniques like molecular docking are widely used to predict the preferred binding orientation of a ligand to a protein or other macromolecule. This process involves computationally placing the ligand into the active site of a target and scoring the different poses based on their steric and energetic favorability.

For pyrazole-containing compounds, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. researchgate.netmdpi.com For example, studies on novel pyrazole derivatives have used docking to explore their binding affinity with enzymes like Heat Shock Protein 90α (Hsp90α) and CYP51, revealing key interactions such as hydrogen bonds and π-π stacking that contribute to binding. researchgate.netmdpi.com

Following docking, MD simulations can be employed to refine the predicted binding pose and evaluate the stability of the ligand-protein complex over time. researchgate.net These simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the target protein. Such studies are essential for rational drug design, allowing for the optimization of lead compounds to improve their binding affinity and selectivity. nih.govresearchgate.net

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hsp90α (1UYK) | -8.5 | Asp93, Leu107 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Tyr355 | Hydrogen Bond, π-π Stacking |

Computational Pharmacokinetic Property Prediction and Bioavailability Assessment

In addition to binding to a biological target, a potential drug molecule must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is critical to avoid costly late-stage failures. idaampublications.in

Various computational models are available to predict the ADME properties of a molecule based on its structure. These in silico tools can estimate physicochemical properties such as solubility, lipophilicity (logP), and molecular weight, which are key determinants of a compound's pharmacokinetic profile. researchgate.net One of the most well-known guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, logP, and the number of hydrogen bond donors and acceptors.

For pyrazole derivatives, in silico ADME prediction has been used to assess their drug-likeness and identify potential liabilities. researchgate.net Computational tools can predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. idaampublications.inresearchgate.net This information helps researchers prioritize compounds with a higher probability of success in later stages of development.

Table 3: Predicted ADME and Physicochemical Properties (Note: The values in this table are representative predictions for a molecule with the structure of this compound based on standard computational models.)

| Property | Predicted Value | Guideline/Significance |

|---|---|---|

| Molecular Weight | 182.25 g/mol | Lipinski's Rule: < 500 |

| LogP (Lipophilicity) | 2.3 | Lipinski's Rule: ≤ 5 |

| Hydrogen Bond Donors | 0 | Lipinski's Rule: ≤ 5 |

| Hydrogen Bond Acceptors | 3 (2 N, 1 O) | Lipinski's Rule: ≤ 10 |

| Gastrointestinal (GI) Absorption | High | Predicts likelihood of absorption from the gut. |

Applications of Pyrazole Derivatives in Advanced Organic Synthesis and Material Science

Pyrazole (B372694) Derivatives as Ligands and Catalysts in Transition Metal-Mediated Reactions

Pyrazole derivatives are widely recognized for their ability to act as excellent ligands for transition metals, forming stable coordination complexes used in various catalytic processes. researchgate.netresearchgate.net The coordination ability stems from the lone pair of electrons on the sp2-hybridized nitrogen atom (N2), which acts as a Lewis base. chim.it In 5-(ethoxymethyl)-1-isopropyl-1H-pyrazole, the presence of the isopropyl group on the N1 nitrogen atom sterically shields the N2 nitrogen, influencing the binding affinity and geometry of the resulting metal complex. This N-substitution prevents the pyrazole from acting as a bridging or anionic pyrazolate ligand, instead favoring its role as a neutral, monodentate ligand. nih.gov

The ethoxymethyl group at the C5 position could potentially introduce a secondary, weak coordination site through its ether oxygen, allowing the ligand to act as a bidentate chelate. This chelation effect can enhance the stability and modify the reactivity of the metal center. Pyrazole-based ligands have been instrumental in developing catalysts for a wide range of reactions. For instance, palladium catalysts bearing pyrazole-derived P,N-ligands have shown high efficacy in Suzuki coupling and amination reactions. arkat-usa.org Similarly, manganese catalysts coordinated with pyrazole ligands have been employed for efficient transfer hydrogenation reactions. rsc.org Titanium isopropoxide's catalytic activity in the ring-opening polymerization of L-lactide is also significantly enhanced by the addition of pyrazole ligands, a phenomenon attributed to a dinuclear cooperation effect between two titanium centers bridged by the ligand. bohrium.comrsc.orgrsc.org

Table 1: Examples of Transition Metal-Mediated Reactions Catalyzed by Pyrazole-Ligand Complexes

| Reaction Type | Metal Center | Pyrazole Ligand Feature | Reference |

| Suzuki Coupling | Palladium (Pd) | P,N-bidentate ligand | arkat-usa.org |

| Amination Reactions | Palladium (Pd) | P,N-bidentate ligand | arkat-usa.org |

| Transfer Hydrogenation | Manganese (Mn) | N,N-coordination | rsc.org |

| Ring-Opening Polymerization | Titanium (Ti) | Dinuclear cooperation | bohrium.comrsc.org |

| C-H Activation | Rhodium (Rh), Iridium (Ir) | Pincer-type ligands | nih.gov |

Role of Pyrazole Scaffolds as Privileged Structures in Chemical Synthesis

The pyrazole ring is widely regarded as a "privileged structure" in medicinal chemistry and drug discovery. nih.govnih.govresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for the development of a wide array of bioactive agents. researchgate.neteurekaselect.com The utility of the pyrazole core stems from its metabolic stability, its ability to participate in hydrogen bonding, and its capacity to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties. nih.govnih.gov

The structure of this compound contains the key features of this privileged scaffold. The N-substituted pyrazole core is found in numerous FDA-approved drugs. nih.gov The substituents play a crucial role; the N1-isopropyl group enhances lipophilicity, which can improve cell membrane permeability, while the C5-ethoxymethyl group can engage in hydrogen bonding as an acceptor. This combination of features makes it a plausible candidate for interaction with various biological receptors and enzymes. nih.gov The versatility of the pyrazole scaffold has led to the development of drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases. tandfonline.comresearchgate.net

Table 2: Approved Drugs Featuring the Pyrazole Scaffold

| Drug Name | Therapeutic Area | Key Structural Feature | Reference |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Trisubstituted pyrazole | wikipedia.org |

| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) | Fused pyrazole ring system | tandfonline.com |

| Rimonabant | Anti-obesity (CB1 receptor antagonist) | 1,5-diaryl-pyrazole | researchgate.net |

| Crizotinib | Anti-cancer (ALK/ROS1 inhibitor) | Aminopyridine-substituted pyrazole | nih.gov |

| Avapritinib | Anti-cancer (KIT/PDGFRA inhibitor) | Pyrazole linked to a pyrimidine (B1678525) ring | nih.gov |

Pyrazole Derivatives as Key Intermediates for Complex Molecular Architectures

Functionalized pyrazoles are valuable synthetic intermediates for constructing more complex molecular structures, particularly fused heterocyclic systems. chim.itmdpi.comresearchgate.net The pyrazole ring can be readily prepared through well-established methods, such as the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), and subsequently elaborated. mdpi.comacs.org

A compound like this compound can serve as a building block for larger molecules. The hydrogen atom at the C4 position is susceptible to electrophilic substitution, allowing for the introduction of various functional groups like halogens, nitro, or formyl groups. chim.itnih.gov The C3 position can also be functionalized, often through lithiation followed by reaction with an electrophile. These functionalized derivatives can then undergo intramolecular or intermolecular cyclization reactions to form fused systems like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, or pyrazolo[3,4-b]quinolines, which are themselves important scaffolds in medicinal and materials chemistry. chim.itnih.gov For example, 5-aminopyrazoles are common precursors for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net Similarly, formylpyrazoles can be used to build a variety of fused heterocyclic rings. chim.it

Integration into Polymer Chemistry and Material Science

The unique properties of the pyrazole ring have led to its incorporation into polymers and advanced materials. mdpi.com Pyrazole derivatives can be used to create materials with specific electronic, optical, or coordination properties. mdpi.com

Pyrazole-containing monomers can be synthesized and subsequently polymerized to create functional polymers. For example, pyrazole-functionalized chelating polymers have been developed for applications such as metal ion extraction. acs.org The ability of the pyrazole ring to coordinate with metal ions allows for the creation of metallopolymers, where the metal centers can impart catalytic activity, luminescence, or magnetic properties to the polymer chain.

Furthermore, the conjugated nature of the pyrazole ring makes it suitable for use in organic electronic materials. mdpi.com Pyrazole derivatives have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors for detecting ions. mdpi.comnih.gov The substituents on the pyrazole ring, such as the isopropyl and ethoxymethyl groups in this compound, can be used to tune the solubility, processability, and photophysical properties of the resulting materials. mdpi.com Pyrazoles are also used in the production of dyes for various applications, including textiles and color photography. globalresearchonline.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazole Analogs

Influence of Substituent Effects on Pyrazole (B372694) Reactivity and Selectivity

The nature, size, and position of substituents on the pyrazole ring significantly modulate its electronic environment, thereby influencing its reactivity and selectivity in chemical transformations and biological interactions. researchgate.netlookchem.com In 5-(ethoxymethyl)-1-isopropyl-1H-pyrazole, the key substituents are the N1-isopropyl group and the C5-ethoxymethyl group.

N1-Substituent Effects: The substituent at the N1 position is critical in defining the steric and electronic character of the pyrazole. The N-alkylation of pyrazoles is a key synthetic step, and its regioselectivity is often influenced by the steric hindrance and electronic nature of existing substituents. acs.orgnih.gov The isopropyl group at the N1 position is a branched, electron-donating alkyl group.

Steric Influence: The bulkiness of the isopropyl group can sterically hinder the approach of reagents to the adjacent N2 and C5 positions, influencing the regioselectivity of further chemical modifications. In SAR studies, varying the size of the N1-alkyl substituent from methyl to bulkier groups like benzyl (B1604629) has been shown to impact biological activity, suggesting that the space occupied by this group is important for target engagement. mdpi.com For instance, in the development of kinase inhibitors, an ortho substitution on a pyrazole ring, adjacent to the N1-position, proved important for selectivity. nih.gov

Electronic Influence: As an electron-donating group, the isopropyl substituent increases the electron density of the pyrazole ring, which can enhance its basicity. researchgate.net This increased electron density affects the reactivity of the ring in electrophilic substitution reactions, which typically occur at the C4 position. nih.gov

Flexibility and Conformational Effects: The flexible ether linkage allows the ethoxy group to adopt various conformations, which can be advantageous for fitting into a binding pocket. mdpi.com

Hydrogen Bonding Capability: The oxygen atom in the ethoxymethyl group can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its biological target. nih.gov

Physicochemical Properties: The presence of the ether group can modulate the lipophilicity and aqueous solubility of the compound, which are crucial parameters for its pharmacokinetic profile. Studies have shown that introducing ether groups at the C3 (a position electronically similar to C5) of a pyrazole can lead to better inhibitory effects in certain biological assays. princeton.edu

Stereochemical Considerations in Pyrazole-Based Molecular Design

Stereochemistry plays a pivotal role in drug design, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles. While this compound is itself an achiral molecule, stereochemical principles are critical when designing analogs or more complex derivatives based on this scaffold.

Introducing chirality into pyrazole-based molecules can be achieved by modifying the substituents. For instance, replacing the isopropyl group with a chiral alkyl group, such as (S)-sec-butyl, would generate stereoisomers. Similarly, introducing a chiral center within the ethoxymethyl side chain, for example by creating an (R)-1-ethoxyethyl group, would also result in stereoisomers.

The spatial arrangement of atoms is fundamental to the interaction between a ligand and its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. One enantiomer may bind with high affinity and elicit a desired biological response, while the other may be inactive or even produce undesirable off-target effects. For example, in a study of pyrazole-based GSK3β inhibitors, the (S)-enantiomer was found to be a potent inhibitor, whereas the (R)-enantiomer was significantly weaker.

Therefore, in the rational design of analogs of this compound, the introduction of stereocenters must be carefully considered. The synthesis of single enantiomers or the separation of racemic mixtures is often necessary to evaluate the biological activity of each stereoisomer independently. This approach allows for the identification of the eutomer (the more active stereoisomer) and provides a clearer understanding of the three-dimensional SAR.

Exploration of Isosteric and Bioisosteric Replacements in the Pyrazole Core

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, with the goal of enhancing a molecule's activity, selectivity, or pharmacokinetic profile. researchgate.net Applying this strategy to this compound offers numerous avenues for optimization.

Replacements for the N1-Isopropyl Group: The isopropyl group contributes to the molecule's steric bulk and lipophilicity.

Alkyl/Cycloalkyl Analogs: Replacing the isopropyl group with other alkyl groups (e.g., ethyl, cyclopropyl, tert-butyl) can fine-tune the steric profile and lipophilicity. Cycloalkyl groups, in particular, can impose conformational constraints that may be beneficial for binding affinity. nih.gov

Aromatic/Heteroaromatic Rings: Substitution with a phenyl or a small heteroaromatic ring would drastically alter the electronic properties and introduce the possibility of π-π stacking interactions with the target.

Replacements for the C5-Ethoxymethyl Group: This group is characterized by its flexibility and hydrogen-bonding capacity.

Classical Bioisosteres: The ether oxygen can be replaced with other divalent atoms, such as sulfur (to give a thiomethyl ether) or a methylene (B1212753) group (to give a propyl group), to probe the importance of the hydrogen bond accepting capability.

Non-Classical Bioisosteres: The entire ethoxymethyl group could be replaced with other functionalities that can act as hydrogen bond acceptors but have different spatial and electronic properties. Examples include:

Amides: An acetamido group (-NHC(O)CH₃) can act as both a hydrogen bond donor and acceptor.

Small Heterocycles: Rings like oxazole, thiazole, or 1,2,4-oxadiazole (B8745197) can mimic the spatial arrangement and electronic properties of the original group. nih.gov

Fluorinated Groups: Introducing fluorine atoms, for example, by replacing the ethoxy group with a trifluoroethoxy group, can enhance metabolic stability and alter binding interactions. princeton.edu

Terminal Alkynes: The ethynyl (B1212043) group has been explored as a nonclassical bioisostere for halogens and can participate in unique interactions within a binding pocket. nih.gov

Table 2: Potential Bioisosteric Replacements for Key Moieties in this compound

| Original Group | Position | Potential Bioisostere | Rationale for Replacement |

|---|---|---|---|

| Isopropyl | N1 | Cyclopropyl | Introduce conformational rigidity; modulate lipophilicity. |

| Isopropyl | N1 | tert-Butyl | Increase steric bulk to probe binding pocket size. nih.gov |

| Isopropyl | N1 | Phenyl | Introduce potential for π-π stacking interactions. |

| Ethoxymethyl | C5 | -(CH₂)₂-OH | Introduce hydrogen bond donating capability. |

| Ethoxymethyl | C5 | -CH₂-S-CH₂CH₃ | Modify hydrogen bond acceptor strength and geometry. |

| Ethoxymethyl | C5 | 1,2,4-Oxadiazole | Introduce a rigid, heterocyclic hydrogen bond acceptor. nih.gov |

Rational Design Strategies for Enhanced Chemical Properties and Target Specificity

Rational drug design leverages the understanding of SAR, molecular structure, and biological targets to create novel compounds with improved properties. nih.govresearchgate.net Starting with the this compound scaffold, a systematic approach can be employed to optimize for enhanced chemical properties (e.g., solubility, stability) and greater target specificity.

A primary strategy involves computational modeling, such as molecular docking, to simulate the binding of pyrazole analogs to a specific protein target. nih.gov This allows for the in-silico evaluation of how modifications to the N1 and C5 substituents affect binding affinity and orientation within the active site. For example, docking studies can help predict whether extending the alkyl chain of the ethoxymethyl group or introducing more rigid substituents would lead to more favorable interactions.

Another key strategy is scaffold hopping or derivatization based on known active pyrazole-containing drugs. Many kinase inhibitors, for instance, feature a pyrazole core. nih.gov By analyzing the binding modes of these inhibitors, one can design novel analogs of this compound that incorporate key interaction motifs. This could involve linking the pyrazole core to other heterocyclic systems known to bind to specific kinase families. For instance, the pyrazole moiety is often critical for providing a hydrogen bond with the hinge region of a kinase. nih.gov

Furthermore, a combinatorial chemistry approach can be used to generate a library of analogs where the N1 and C5 positions are decorated with a diverse set of functional groups. researchgate.net This library can then be screened against a panel of biological targets to identify lead compounds. Subsequent optimization would focus on refining the substituents to maximize potency against the desired target while minimizing activity against off-targets, thereby improving the selectivity profile. This integrated approach, combining computational design, SAR analysis, and synthetic exploration, provides a powerful framework for developing novel pyrazole-based molecules with tailored chemical and biological properties. researchgate.net

Q & A

Q. What are the established synthetic routes for 5-(ethoxymethyl)-1-isopropyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of β-ketoesters or enaminones with hydrazines. For example, using ethyl acetoacetate derivatives and substituted hydrazines under acidic conditions (e.g., glacial acetic acid) in ethanol under reflux (60–80°C) achieves cyclization . Optimization includes:

- Temperature Control : Higher temperatures (80–100°C) improve reaction rates but may reduce selectivity.

- Catalysts : Lewis acids like ZnCl₂ enhance regioselectivity in pyrazole ring formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity .

Q. How is structural characterization of this compound performed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. The ethoxymethyl group (CH₂OCH₂CH₃) shows characteristic triplets at δ 3.4–3.7 ppm (¹H) and δ 60–70 ppm (¹³C) .

- X-ray Crystallography : Resolves tautomeric forms (e.g., keto vs. enol) and dihedral angles between substituents, critical for understanding steric effects .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 209.15) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrazole core be addressed, particularly for introducing electron-withdrawing groups?

- Methodological Answer :

- Directed Metalation : Use of directing groups (e.g., carboxamides) with LDA (lithium diisopropylamide) at −78°C enables selective C-H functionalization at the 4-position .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at the 3- or 5-positions, guided by steric and electronic factors .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase-2). The ethoxymethyl group’s polarity enhances hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .

- QSAR Modeling : Hammett constants (σ) of substituents correlate with antimicrobial IC₅₀ values. Electron-withdrawing groups (e.g., -CF₃) improve activity against S. aureus (R² = 0.89 in QSAR models) .

Q. How should researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer :

- Assay Standardization : Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from variations in bacterial strains (e.g., ATCC vs. clinical isolates). Use CLSI guidelines for reproducibility .

- Meta-Analysis : Pool data from multiple studies (e.g., 10+ datasets) using random-effects models to account for heterogeneity in IC₅₀ measurements .

Q. What strategies enable efficient derivatization of this compound via oxidation or reduction?

- Methodological Answer :

- Oxidation : KMnO₄ in acidic conditions (H₂SO₄/H₂O) converts the ethoxymethyl group to a carboxylic acid (-CH₂OCH₂CH₃ → -COOH), confirmed by IR (C=O stretch at 1700 cm⁻¹) .

- Reduction : NaBH₄/MeOH reduces nitro groups (-NO₂ → -NH₂) on substituted pyrazoles, with progress monitored by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.